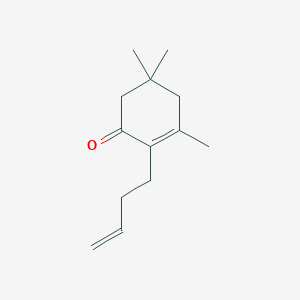
2,3-Bis(methylsulfanyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(methylsulfanyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methylsulfanyl groups attached to the 2nd and 3rd positions of the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(methylsulfanyl)-1H-indole typically involves the introduction of methylsulfanyl groups to the indole ring. One common method is the reaction of indole with methylsulfanyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(methylsulfanyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to reflux conditions.
Reduction: LiAlH4, NaBH4, ether or THF as solvent, low to moderate temperatures.
Substitution: Halogenating agents, nitrating agents, acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced indole derivatives.
Substitution: Formation of various substituted indoles depending on the reagents used.
Scientific Research Applications
2,3-Bis(methylsulfanyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(methylsulfanyl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
2,3-Bis(methylsulfanyl)-1H-indole can be compared with other similar compounds such as:
2,3-Bis(methylsulfanyl)quinoxaline: Similar structure but with a quinoxaline ring instead of an indole ring.
2,3-Bis(methylsulfanyl)naphthoquinone: Contains a naphthoquinone ring and exhibits different chemical properties.
2,3-Bis(methylsulfanyl)pyrrole: Similar structure but with a pyrrole ring.
The uniqueness of this compound lies in its specific indole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
120517-33-1 |
|---|---|
Molecular Formula |
C10H11NS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
2,3-bis(methylsulfanyl)-1H-indole |
InChI |
InChI=1S/C10H11NS2/c1-12-9-7-5-3-4-6-8(7)11-10(9)13-2/h3-6,11H,1-2H3 |
InChI Key |
KZYOEXLJZOPERB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(NC2=CC=CC=C21)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
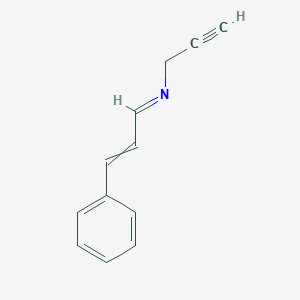
![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
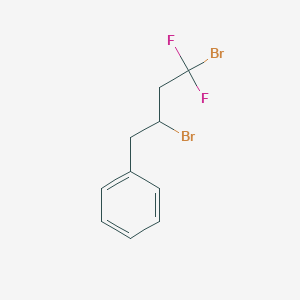

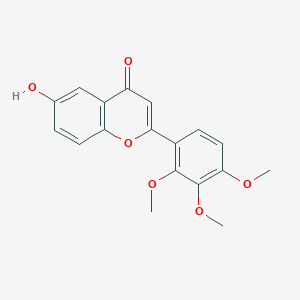
![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
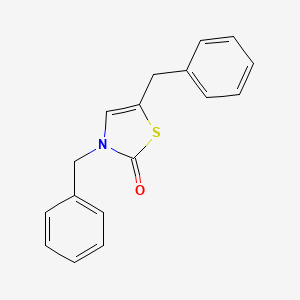
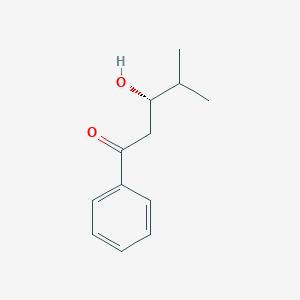
![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)
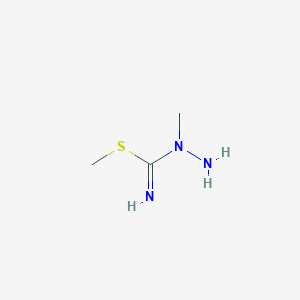
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
